4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-BR-2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Properties
CAS No. |
478254-81-8 |
|---|---|
Molecular Formula |
C15H10BrClN4OS |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrClN4OS/c16-11-4-5-13(22)10(6-11)8-18-21-14(19-20-15(21)23)9-2-1-3-12(17)7-9/h1-8,22H,(H,20,23)/b18-8+ |
InChI Key |
VQSMLXPNBZFOFD-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-BR-2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of a hydrazine derivative with a suitable aldehyde or ketone to form the triazole ring.
Introduction of the chlorophenyl group: The triazole intermediate is then reacted with a chlorophenyl derivative under appropriate conditions to introduce the chlorophenyl group.
Bromination and thiolation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
4-BR-2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to modify the triazole ring or the phenol group, often using reducing agents like sodium borohydride.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Antibacterial Properties : Triazole derivatives have demonstrated potent antibacterial effects. Studies indicate that compounds similar to 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibit activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analyses suggest that modifications at specific positions enhance their efficacy against resistant strains .
- Antifungal Activity : The compound also shows potential as an antifungal agent. Its triazole core is known for disrupting fungal cell membrane synthesis, making it a candidate for treating fungal infections .
-
Anticancer Potential
- Recent studies have highlighted the anticancer properties of triazole derivatives. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .
- Anti-inflammatory Effects
Agricultural Applications
- Pesticidal Activity
- Plant Growth Regulation
Summary of Findings
The applications of 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione span various fields from medicine to agriculture. Its structural features contribute to its biological activities, making it a versatile compound for further research.
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal | Antibacterial, Antifungal, Anticancer | Effective against MRSA; inhibits cancer cell proliferation |
| Agricultural | Pesticide, Plant growth regulator | Inhibits fungal pathogens; enhances crop yield |
Mechanism of Action
The mechanism of action of 4-BR-2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and phenol group are key to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Similar compounds to 4-BR-2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL include other triazole derivatives and halogenated phenols its unique combination of bromine, chlorine, and sulfur atoms, along with the specific arrangement of functional groups, distinguishes it from other compounds
Some similar compounds include:
- 4-Bromo-3-chloroaniline
- 2,4-Dibromophenol
- 6,8-Dibromo-3-formylchromone
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Biological Activity
The compound 4-((5-bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.75 g/mol. The structure features a triazole ring fused with a thione group, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione. The reaction conditions often include solvents like ethanol or methanol under reflux to promote the formation of the desired product.
Antimicrobial Activity
Numerous studies have reported that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance:
- Antibacterial : Compounds in this class have shown effectiveness against various bacterial strains. A study indicated that triazole derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Antifungal : Another study highlighted antifungal efficacy against Candida albicans, with IC50 values suggesting potent activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Viability Assays : In vitro assays using human cancer cell lines (e.g., A375 melanoma cells) revealed that the compound significantly reduces cell viability, with IC50 values in the micromolar range (approximately 6.2 μM) .
- Mechanism of Action : The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cancer progression .
Other Biological Activities
Beyond antimicrobial and anticancer properties, triazole derivatives have also exhibited:
- Antioxidant Activity : These compounds have been shown to scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory disorders .
Case Studies
Q & A
Q. What synthetic routes are commonly used to prepare 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via cyclocondensation reactions. A typical procedure involves heating a 1,3,4-oxadiazole precursor with a primary amine (e.g., 5-bromo-2-hydroxybenzylamine) at 120–140°C for 8–15 hours . Optimization includes:
- Temperature Control : Prolonged heating (>12 hours) at 130°C improves yield by ensuring complete ring closure.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar alternatives.
- Amine Stoichiometry : A 1:1.1 molar ratio of oxadiazole to amine minimizes side products.
Data Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 130–140°C | +25% |
| Reaction Time | 12–15 hours | +15% |
| Solvent | DMF | +30% |
Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Look for peaks at ~3319 cm⁻¹ (N–H stretch), ~1593 cm⁻¹ (C=N), and ~1212 cm⁻¹ (C=S) .
- ¹H NMR : Aromatic protons (δ 6.10–8.01 ppm), triazole NH (δ 9.51 ppm), and substituent-specific signals (e.g., CH₃ at δ 2.55 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 464 [M+1]) confirm the molecular weight .
- Elemental Analysis : Match calculated (e.g., C: 57.39%, H: 2.90%) vs. experimental values (C: 57.03%, H: 3.26%) .
Q. What are the common chemical reactions involving the triazole-thione core, and how do substituents influence reactivity?
Methodological Answer: The triazole-thione moiety undergoes:
- Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the thione (–C=S) to a sulfonic acid (–SO₃H) .
- Substitution : The bromo and chloro substituents enable cross-coupling reactions (e.g., Suzuki coupling) for functionalization .
- Hydrogen Bonding : The hydroxy group participates in intermolecular interactions, affecting crystallinity and solubility .
Q. How is preliminary bioactivity screening (e.g., antimicrobial) designed for this compound?
Methodological Answer:
- Assay Design : Use agar dilution or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose Range : Test concentrations from 1–100 µg/mL to determine MIC (Minimum Inhibitory Concentration).
- Controls : Include ciprofloxacin (positive control) and DMSO (negative control) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) data resolve ambiguities in molecular conformation?
Methodological Answer: SCXRD provides precise bond lengths and angles. For example:
- Dihedral Angles : The triazole ring and aryl substituents may form angles ~67.5°, influencing planar/non-planar conformations .
- Hydrogen Bonding : N–H···O and O–H···S interactions (e.g., N2–H2···O1, 2.89 Å) stabilize supramolecular frameworks .
Data Table:
| Parameter | Observed Value | Significance |
|---|---|---|
| C–S Bond Length | 1.68 Å | Confirms thione tautomer |
| N–N Bond Length | 1.31 Å | Indicates aromatic triazole |
| Dihedral Angle | 67.51° | Affects π-π stacking |
Q. What mechanistic insights explain conflicting bioactivity data across similar triazole derivatives?
Methodological Answer: Discrepancies arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., –Br, –Cl) enhance antimicrobial activity by increasing membrane permeability .
- Solubility Limitations : Low aqueous solubility (e.g., 12.2 µg/mL at pH 7.4) may reduce bioavailability in vitro .
- Assay Variability : Differences in bacterial strain susceptibility or culture conditions (e.g., aerobic vs. anaerobic) impact results .
Q. How can reaction mechanisms be elucidated using isotopic labeling or computational methods?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled amines to track cyclocondensation pathways via NMR .
- DFT Calculations : Optimize transition states (e.g., ring closure) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps .
Q. How do supramolecular interactions influence the compound’s physical properties?
Methodological Answer:
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted amines or oxadiazole precursors .
- Crystallization : Recrystallize from methanol to achieve >98% purity .
- Process Monitoring : Implement HPLC tracking (C18 column, acetonitrile/water) for real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
